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molecular formula C19H38 B8138694 1-Pentadecene, 2,6,10,14-tetramethyl- CAS No. 60976-73-0

1-Pentadecene, 2,6,10,14-tetramethyl-

Cat. No. B8138694
M. Wt: 266.5 g/mol
InChI Key: RNTRDTWDTOZSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07622591B2

Procedure details

A flask, equipped with a mechanical stirrer and placed under argon, was charged with 1.80 mol (642.6 g) of triphenylmethylphosphonium bromide and 2 L of THF. To this suspension 1.88 mol (1.175 L) of a solution of butyllithium (1.6 mol/L in hexane) were added dropwise during 3 hours at 0° C. The resulting mixture was stirred at 0° C. for an additional hour. Then 1.50 mol (402.7 g) of 6,10,14-trimethyl-2-pentadecanone were added dropwise at 0° C. during 1 hour and the mixture was allowed to warm up to 22 to 23° C. After 2 hours, 150 mL of water were added dropwise and the resulting white suspension was filtered off over decalite. The filtrate was washed thrice with 300 mL of water and dried over Na2SO4. After filtration and evaporation of the solvent in vacuo, the mixture was filtered off over decalite to remove white cristals and the filtrate was evaporated in vacuo. The resulting crude oil was purified by distillation under vacuum (145° C., 0.2 mbar) to give 1.20 mol (319.2 g) of 2,6,10,14-tetramethylpentadecene as a colorless oil (yield: 80% based on 6,10,14-trimethyl-2-pentadecanone; purity: 96.2%-GC area).
Name
triphenylmethylphosphonium bromide
Quantity
642.6 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
1.175 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
402.7 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br-].[C:2]1(C([PH3+])(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1COCC1.C([Li])CCC.[CH3:32][CH:33]([CH2:40][CH2:41][CH2:42][CH:43]([CH3:50])[CH2:44][CH2:45][CH2:46][CH:47]([CH3:49])[CH3:48])[CH2:34][CH2:35][CH2:36][C:37](=O)[CH3:38]>O>[CH3:48][C:47]([CH2:46][CH2:45][CH2:44][CH:43]([CH3:50])[CH2:42][CH2:41][CH2:40][CH:33]([CH3:32])[CH2:34][CH2:35][CH2:36][CH:37]([CH3:2])[CH3:38])=[CH2:49] |f:0.1|

Inputs

Step One
Name
triphenylmethylphosphonium bromide
Quantity
642.6 g
Type
reactant
Smiles
[Br-].C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)[PH3+]
Name
Quantity
2 L
Type
reactant
Smiles
C1CCOC1
Step Two
Name
suspension
Quantity
1.175 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
402.7 g
Type
reactant
Smiles
CC(CCCC(C)=O)CCCC(CCCC(C)C)C
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flask, equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to 22 to 23° C
FILTRATION
Type
FILTRATION
Details
the resulting white suspension was filtered off over decalite
WASH
Type
WASH
Details
The filtrate was washed thrice with 300 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation of the solvent in vacuo
FILTRATION
Type
FILTRATION
Details
the mixture was filtered off over decalite
CUSTOM
Type
CUSTOM
Details
to remove white cristals
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The resulting crude oil was purified by distillation under vacuum (145° C., 0.2 mbar)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(=C)CCCC(CCCC(CCCC(C)C)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.2 mol
AMOUNT: MASS 319.2 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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